molecular formula C16H20O3 B12415674 Penispidin A

Penispidin A

Cat. No.: B12415674
M. Wt: 260.33 g/mol
InChI Key: WUUJHGWZYMYQLJ-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penispidin A is a naturally occurring aromatic sesquiterpenoid compound isolated from the microorganism Penicillium virgatum. It has garnered attention due to its ability to inhibit hepatic lipid accumulation in HepG2 cells . The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penispidin A is typically synthesized through microbial fermentation using Penicillium virgatum. The fermentation process involves cultivating the microorganism under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganism Penicillium virgatum is grown in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Penispidin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .

Scientific Research Applications

Penispidin A has a wide range of scientific research applications, including:

Mechanism of Action

Penispidin A exerts its effects by inhibiting lipid accumulation in hepatic cells. The exact molecular targets and pathways involved are still under investigation. it is believed that this compound interacts with key enzymes and signaling pathways involved in lipid metabolism, leading to reduced lipid accumulation in cells .

Comparison with Similar Compounds

Penispidin A stands out due to its specific inhibitory effects on hepatic lipid accumulation, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl (2aR,8bS)-3,3,8b-trimethyl-2,2a-dihydro-1H-cyclobuta[c]chromene-6-carboxylate

InChI

InChI=1S/C16H20O3/c1-15(2)13-7-8-16(13,3)11-6-5-10(14(17)18-4)9-12(11)19-15/h5-6,9,13H,7-8H2,1-4H3/t13-,16+/m0/s1

InChI Key

WUUJHGWZYMYQLJ-XJKSGUPXSA-N

Isomeric SMILES

C[C@]12CC[C@H]1C(OC3=C2C=CC(=C3)C(=O)OC)(C)C

Canonical SMILES

CC1(C2CCC2(C3=C(O1)C=C(C=C3)C(=O)OC)C)C

Origin of Product

United States

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